1-(2,4,6-Trichloropyridin-3-yl)ethanone
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Overview
Description
1-(2,4,6-Trichloropyridin-3-yl)ethanone is a chemical compound characterized by a pyridine ring substituted with three chlorine atoms at positions 2, 4, and 6, and an ethanone group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trichloropyridin-3-yl)ethanone can be synthesized through several methods, including:
Halogenation of Pyridine Derivatives: Starting with pyridine or its derivatives, halogenation reactions can introduce chlorine atoms at the desired positions.
Substitution Reactions: Using suitable precursors, substitution reactions can be employed to introduce the ethanone group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation and substitution reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trichloropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Amines and other reduced forms.
Substitution Products: Derivatives with different functional groups at the pyridine ring.
Scientific Research Applications
1-(2,4,6-Trichloropyridin-3-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
1-(2,4,6-Trichloropyridin-3-yl)ethanone is similar to other trichloropyridine derivatives, such as 1-(2,4,6-trichloropyridin-3-yl)prop-2-en-1-one and 2,4,6-trichloropyrimidine. it is unique in its ethanone group, which imparts distinct chemical properties and reactivity compared to other compounds in this class.
Comparison with Similar Compounds
1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one
2,4,6-Trichloropyrimidine
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Properties
IUPAC Name |
1-(2,4,6-trichloropyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO/c1-3(12)6-4(8)2-5(9)11-7(6)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBBCAXAPQQICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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